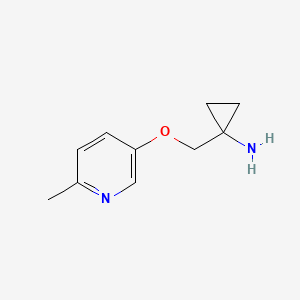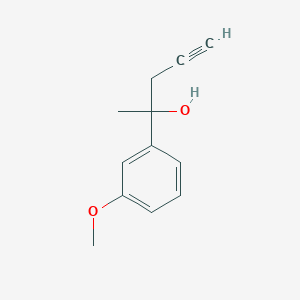![molecular formula C14H21NO4 B11928514 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atenolol acid is a monocarboxylic acid that is a metabolite of atenolol, a widely used beta-blocker medication. Atenolol is primarily prescribed for the treatment of hypertension, angina, and certain heart-related conditions. Atenolol acid, being a derivative of atenolol, shares some of its pharmacological properties but is primarily studied for its metabolic and chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atenolol acid typically involves the reaction of p-hydroxyphenylacetamide with ®-epichlorohydrin to form 4-(2-epoxyethyl) methoxy phenylacetamide. This intermediate is then reacted with dimethylamine to yield atenolol . A sustainable synthesis method using deep eutectic solvents has also been developed, which allows for the entire process to be conducted without additional bases or catalysts, under mild conditions, and with high yields .
Industrial Production Methods
Industrial production of atenolol acid follows similar synthetic routes but is optimized for large-scale production. The use of deep eutectic solvents in industrial settings has shown promise due to its environmental benefits and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Atenolol acid undergoes various chemical reactions, including:
Oxidation: Atenolol acid can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in atenolol acid.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of atenolol acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylamine, epichlorohydrin.
Major Products
The major products formed from these reactions include various derivatives of atenolol acid, which are studied for their pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Atenolol acid has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker metabolism and degradation.
Biology: Investigated for its role in metabolic pathways and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of environmentally friendly synthesis methods and as a standard in quality control processes
Wirkmechanismus
Atenolol acid exerts its effects by interacting with beta-adrenergic receptors, similar to atenolol. It selectively binds to the beta-1 adrenergic receptor, inhibiting its activity and leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in treating cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-blocker with similar therapeutic uses but different pharmacokinetic properties.
Metoprolol: Shares a similar mechanism of action but differs in its metabolic pathways and side effect profile.
Bisoprolol: A beta-blocker with higher selectivity for beta-1 receptors compared to atenolol
Uniqueness
Atenolol acid is unique due to its specific metabolic pathway and its role as a metabolite of atenolol. Its selective binding to beta-1 adrenergic receptors and its pharmacokinetic properties make it distinct from other beta-blockers .
Eigenschaften
Molekularformel |
C14H21NO4 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
PUQIRTNPJRFRCZ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)





![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
